

Spectroscopic Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trimethylbenzoic acid*

Cat. No.: *B181266*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,5-Trimethylbenzoic acid** (CAS No. 528-90-5), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.

Compound Information

Property	Value
Chemical Name	2,4,5-Trimethylbenzoic acid
Synonyms	Durylic acid
CAS Number	528-90-5
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Appearance	White to light yellow crystalline solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ^1H and ^{13}C NMR spectra for **2,4,5-trimethylbenzoic acid** are not readily available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of its isomers and related benzoic acid derivatives.

^1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is characteristic of the acidic proton of a carboxylic acid.
- Aromatic Protons (Ar-H): Two singlets are expected for the two aromatic protons, likely appearing in the range of 7.0-8.0 ppm.
- Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups are expected in the upfield region, generally between 2.0-2.5 ppm.

^{13}C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

- Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-180 ppm.
- Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of 120-140 ppm.
- Methyl Carbons (-CH₃): The three methyl carbons will appear in the upfield region of the spectrum, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4,5-Trimethylbenzoic acid** will exhibit characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not available, the expected characteristic absorptions are as follows:

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
3000-2850	C-H stretch	Methyl groups
~1700	C=O stretch	Carboxylic acid
1600-1450	C=C stretch	Aromatic ring
~1300	C-O stretch	Carboxylic acid
~1200	O-H bend	Carboxylic acid

Mass Spectrometry (MS)

The mass spectrum of **2,4,5-Trimethylbenzoic acid** provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the NIST WebBook.

m/z	Relative Intensity	Assignment (Tentative)
164	High	[M] ⁺ (Molecular Ion)
149	Moderate	[M - CH ₃] ⁺
147	Moderate	[M - OH] ⁺
119	High	[M - COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2,4,5-Trimethylbenzoic acid**.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Parameters:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

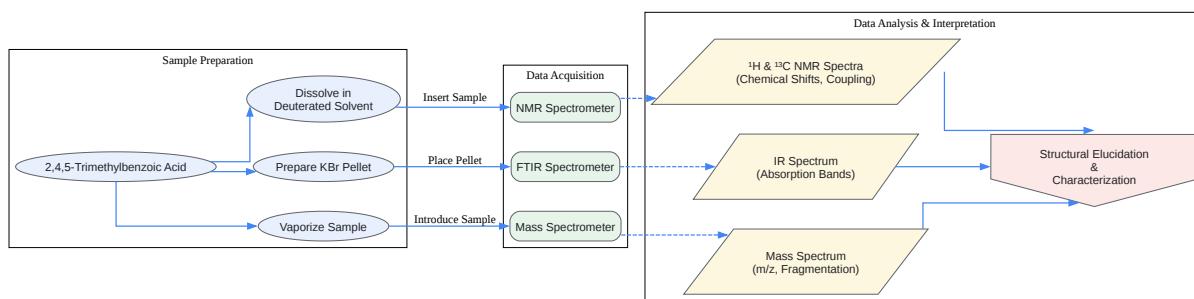
- Grind a small amount (1-2 mg) of **2,4,5-Trimethylbenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

Instrumentation and Parameters:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):


- Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve it in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.
- Heat the sample to induce vaporization.
- Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Detector: An electron multiplier is used to detect the ions.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,4,5-Trimethylbenzoic acid**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181266#spectroscopic-data-of-2-4-5-trimethylbenzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com